(17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate
Übersicht
Beschreibung
(17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate is a synthetic estrogen compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate involves its ability to bind to estrogen receptors. This compound has a high affinity for estrogen receptor alpha (ERα) and can act as an agonist or antagonist depending on the tissue and cell type. By binding to ERα, ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate can modulate gene expression and inhibit cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate has several biochemical and physiological effects. In breast cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It also inhibits the expression of genes involved in cell proliferation and angiogenesis. In addition, ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate in lab experiments is its high affinity for ERα. This makes it a useful tool for studying the role of estrogen receptors in various biological processes. However, one limitation is that this compound may have off-target effects and can also bind to other proteins in addition to ERα.
Zukünftige Richtungen
There are several future directions for research on ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate. One area of interest is the development of more potent and selective estrogen receptor modulators based on this compound. Another direction is the investigation of its potential as a therapeutic agent for other types of cancer and neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action and off-target effects of this compound.
In conclusion, ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate has shown promise as a tool for scientific research in various fields. Its high affinity for estrogen receptor alpha and potential therapeutic applications make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate involves several steps. The starting material is estrone, which is converted to 6-bromoestrone. This compound is then reacted with sodium benzenesulfinate to form 6-benzenesulfonyloxyestrone. The final step involves the reaction of 6-benzenesulfonyloxyestrone with acetic anhydride to form ((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate.
Wissenschaftliche Forschungsanwendungen
((17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research. Studies have shown that this compound has anti-proliferative effects on breast cancer cells and may have potential as a therapeutic agent for breast cancer.
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17R)-6-(benzenesulfonyl)-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-17(28)32-26-12-11-24-22-16-25(33(29,30)19-7-5-4-6-8-19)23-15-18(31-3)9-10-20(23)21(22)13-14-27(24,26)2/h4-10,15-16,21-22,24,26H,11-14H2,1-3H3/t21-,22-,24+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDJVRLMXSLPID-WIOQOGMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858003 | |
Record name | (17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate | |
CAS RN |
153004-08-1 | |
Record name | (17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.